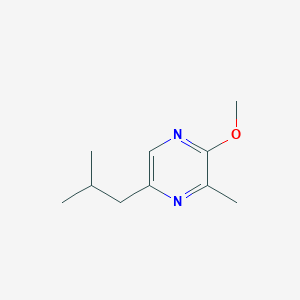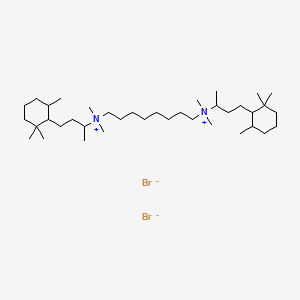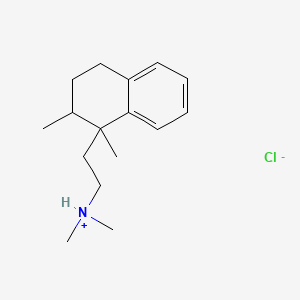
5-Isobutyl-3-methyl-2-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their potent odor, often described as bell pepper-like. Methoxypyrazines are found in various plants and are significant contributors to the aroma of several foods, including bell peppers, coffee, and wine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-methyl-2-methoxypyrazine typically involves the condensation of leucine amide with glyoxal, followed by methylation
Industrial Production Methods
Industrial production of methoxypyrazines, including this compound, often involves chemical synthesis due to the need for high purity and specific isomeric forms. The process generally includes the use of advanced catalytic systems and controlled reaction conditions to ensure the desired product yield and quality .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrazine ring .
Scientific Research Applications
5-Isobutyl-3-methyl-2-methoxypyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isobutyl-3-methyl-2-methoxypyrazine involves its binding to specific olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Similar in structure but differs in the position of the methyl group.
2-Isobutyl-3-methoxypyrazine: Known for its bell pepper odor, similar to 5-Isobutyl-3-methyl-2-methoxypyrazine.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with a slightly different alkyl group.
Uniqueness
This compound is unique due to its specific isobutyl and methoxy substitution pattern, which gives it a distinct odor profile compared to other methoxypyrazines. This uniqueness makes it valuable in flavor and fragrance applications where a specific aroma is desired .
Properties
CAS No. |
78246-20-5 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
InChI Key |
RSRBELMBYIBNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1OC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)










